molecular formula C19H21FN2O3S B11349411 1-(benzylsulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B11349411
M. Wt: 376.4 g/mol
InChI Key: DVMUWLOHMPIIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluorophenyl group, a phenylmethanesulfonyl group, and a carboxamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent to form the intermediate 4-fluorophenylpiperidine. This intermediate is then reacted with phenylmethanesulfonyl chloride under basic conditions to introduce the phenylmethanesulfonyl group. Finally, the carboxamide group is introduced through the reaction with an appropriate amine or amide source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-FLUOROPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the phenylmethanesulfonyl group contributes to its potential therapeutic effects. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H21FN2O3S/c20-17-6-8-18(9-7-17)21-19(23)16-10-12-22(13-11-16)26(24,25)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,23)

InChI Key

DVMUWLOHMPIIFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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